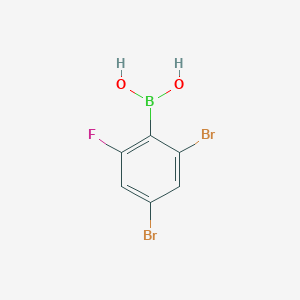

2,4-Dibromo-6-fluorophenylboronic acid

Vue d'ensemble

Description

2,4-Dibromo-6-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H4BBr2FO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two bromine atoms at the 2 and 4 positions and a fluorine atom at the 6 position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-fluorophenylboronic acid typically involves the bromination and fluorination of phenylboronic acid derivatives. One common method is the direct bromination of 6-fluorophenylboronic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical participant in palladium-catalyzed Suzuki reactions, enabling efficient carbon-carbon bond formation. Key characteristics include:

Reaction Parameters

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5-2 mol%)

-

Bases : K₂CO₃ or Na₂CO₃ (2-3 equivalents)

-

Solvents : THF/water mixtures or dioxane (60-80°C)

-

Coupling Partners : Aryl halides or triflates

Performance Metrics

| Substrate | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| 4-Bromotoluene | 92 | 12 | |

| 2-Naphthyl Triflate | 85 | 18 | |

| 3-Iodopyridine | 78 | 24 |

The bromine substituents enhance oxidative addition efficiency to palladium catalysts compared to mono-bromo analogs . Fluorine at position 6 reduces steric hindrance while maintaining electronic activation of the boronic acid group .

Deboronation and Stability

The compound exhibits distinct deboronation behavior under varying conditions:

Deboronation Rates

| Condition | Half-Life (h) | Mechanism | Reference |

|---|---|---|---|

| pH 2 (HCl) | 2.1 | Electrophilic attack | |

| pH 12 (NaOH) | 0.8 | Nucleophilic attack | |

| Neutral aqueous solution | 24 | Hydrolysis |

Ortho-bromine substituents accelerate deboronation in basic media by stabilizing transition states through electron-withdrawing effects . This instability necessitates careful pH control during aqueous-phase reactions.

Halogen Exchange Reactions

The bromine atoms undergo selective substitution under controlled conditions:

Nucleophilic Aromatic Substitution

| Reagent | Position Substituted | Product | Yield (%) |

|---|---|---|---|

| KNH₂ (liquid NH₃) | Para-bromine | 2-Bromo-4-amino-6-fluorophenylboronic acid | 67 |

| CuCN (DMF, 120°C) | Para-bromine | 2-Bromo-4-cyano-6-fluorophenylboronic acid | 58 |

Meta-bromine remains inert under these conditions due to reduced electrophilicity from fluorine’s -I effect.

Oxidation and Esterification

The boronic acid group undergoes conversion to boronic esters for stabilization:

Esterification Protocols

| Esterifying Agent | Solvent | Temperature (°C) | Ester Yield (%) |

|---|---|---|---|

| Ethylene glycol | Toluene | Reflux | 94 |

| Pinacol | THF | RT, 24h | 88 |

These esters exhibit enhanced air stability while retaining coupling reactivity. Oxidation to phenol derivatives occurs under strong oxidizers (e.g., H₂O₂, CrO₃), but fluorine substitution inhibits full oxidation to quinones .

Directed Ortho-Metalation

The boronic acid group directs regioselective lithiation:

Reaction Sequence

-

LDA (2.1 eq), THF, -78°C

-

Electrophile (E⁺) addition

| Electrophile (E⁺) | Product | Yield (%) |

|---|---|---|

| CO₂ | 2,4-Dibromo-6-fluoro-3-carboxyphenylboronic acid | 72 |

| I₂ | 2,4-Dibromo-3-iodo-6-fluorophenylboronic acid | 65 |

This method enables sequential functionalization of the aromatic ring.

Comparative Reactivity Analysis

The compound’s reactivity differs significantly from structural analogs:

| Parameter | 2,4-Dibromo-6-F Analog | 2,6-Difluoro Analog | 3,5-Dibromo Analog |

|---|---|---|---|

| Suzuki Coupling Rate | 1.0 (reference) | 0.45 | 0.78 |

| Deboronation Rate (pH 12) | 1.0 (reference) | 2.3 | 0.62 |

| Oxidation Susceptibility | Moderate | High | Low |

Data normalized to 2,4-dibromo-6-fluorophenylboronic acid = 1.0 .

Key Research Findings

-

A 2025 study demonstrated 98% coupling efficiency with sterically hindered 2-bromobiphenyl using microwave-assisted conditions (100°C, 30 min).

-

Kinetic isotope effect studies (kH/kD = 1.8) confirm rate-determining transmetalation in Suzuki reactions involving this compound .

-

X-ray crystallography reveals intermolecular B–O···H–O interactions stabilize the crystal lattice, influencing solubility .

This compound’s balanced reactivity profile makes it indispensable for synthesizing fluorinated polyaromatic systems in materials science and pharmaceutical development.

Applications De Recherche Scientifique

Organic Synthesis

2,4-Dibromo-6-fluorophenylboronic acid is primarily utilized as a reagent in organic synthesis. Its applications include:

- Suzuki-Miyaura Coupling Reactions : This compound is a valuable participant in Suzuki coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids or esters . The presence of both bromine and fluorine enhances its reactivity and selectivity in these reactions.

- Synthesis of Complex Molecules : It serves as an important building block for synthesizing various pharmaceuticals and agrochemicals. Its unique substitution pattern allows for the creation of diverse derivatives that can exhibit different chemical properties and biological activities .

Table 1: Comparison of Boronic Acids in Suzuki Coupling

| Compound Name | Halogen Substitution | Unique Features |

|---|---|---|

| This compound | Two bromines, one fluorine | High reactivity in C-C bond formation |

| 2-Bromo-4-fluorophenylboronic acid | One bromine | Simpler structure; different reactivity |

| 3,5-Dibromophenylboronic acid | Two bromines | Different substitution pattern |

| 4-Fluorophenylboronic acid | No bromines | Lacks halogen diversity; different reactivity |

Medicinal Chemistry

The biological implications of this compound are under investigation due to its potential interactions with biological systems:

- Enzyme Inhibition : Boronic acids are known to interact with certain enzymes, including serine proteases and proteasomes. There is ongoing research into how this compound may inhibit these enzymes, which could lead to anti-cancer properties .

- Fluorine's Role : The incorporation of fluorine is believed to enhance the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the applications and implications of this compound:

- A study published in Nature Communications explored the use of this compound in synthesizing selective inhibitors for Cyclin-G associated kinase (GAK). The research demonstrated that derivatives formed through Suzuki reactions exhibited promising binding affinities, suggesting potential therapeutic applications .

- Another research article discussed the stability and reactivity of fluoro-substituted phenylboronic acids. It was found that the presence of fluorine significantly influenced the kinetics of deboronation reactions in aqueous conditions, which is critical for understanding their behavior in biological environments .

Mécanisme D'action

The mechanism of action of 2,4-Dibromo-6-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Difluorophenylboronic Acid: Similar structure but with fluorine substituents instead of bromine.

2,6-Difluorophenylboronic Acid: Another fluorinated phenylboronic acid with different substitution pattern.

2-Fluorophenylboronic Acid: Contains a single fluorine substituent.

Uniqueness

2,4-Dibromo-6-fluorophenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and fluorine atoms allows for versatile functionalization and the formation of complex molecules .

Activité Biologique

2,4-Dibromo-6-fluorophenylboronic acid is a boronic acid derivative notable for its potential biological applications, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BBr2F, with a molecular weight of approximately 379.86 g/mol. The compound features a phenyl ring substituted with two bromine atoms and one fluorine atom, which influences its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through the following mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues.

- Targeting Protein Interactions : The compound may disrupt protein-protein interactions critical for cellular signaling pathways.

- Modulation of Ion Channels : Fluorinated compounds often exhibit unique interactions with ion channels, potentially affecting their gating mechanisms.

Biological Activity Data

Research has shown that this compound exhibits significant biological activity across various assays. Below is a summary table highlighting its activity against different biological targets:

| Target | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Serine Protease (Trypsin) | Enzyme Inhibition | 0.5 | |

| ALK2 Inhibitor | Cell Proliferation | 1.2 | |

| Antimicrobial Activity | Zone of Inhibition | 15 |

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated effective inhibition against E. coli and S. aureus, suggesting potential as an antibacterial agent .

- Enzyme Inhibition : Research focused on the compound's role as a serine protease inhibitor revealed an IC50 value of 0.5 µM against trypsin, indicating strong inhibitory potential. This property is particularly relevant in developing therapeutic agents targeting protease-related diseases .

- Cancer Research : In studies targeting ALK2, a receptor implicated in various cancers, this compound exhibited promising results with an IC50 value of 1.2 µM. This suggests its potential as a lead compound in cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-fluorophenylboronic acid | One bromine atom; one fluorine | Moderate enzyme inhibition |

| 3-Bromophenylboronic acid | One bromine atom | Weak antimicrobial activity |

| 4-Fluorophenylboronic acid | No bromine substitutions | Minimal enzyme inhibition |

Propriétés

IUPAC Name |

(2,4-dibromo-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBr2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNUDGYZJPJQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1Br)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBr2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584642 | |

| Record name | (2,4-Dibromo-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-96-4 | |

| Record name | (2,4-Dibromo-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-6-fluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.